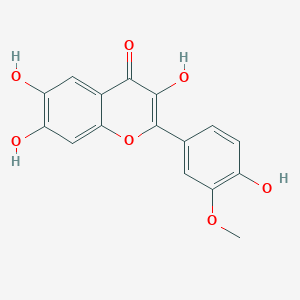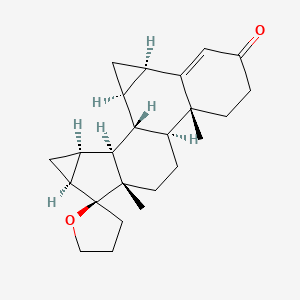![molecular formula C14H22N2O4S B13409069 N-[2-(Diethylamino)ethyl]-2-hydroxy-5-(methylsulfonyl)benzamide (Desmethyltiapride) CAS No. 98517-73-8](/img/structure/B13409069.png)
N-[2-(Diethylamino)ethyl]-2-hydroxy-5-(methylsulfonyl)benzamide (Desmethyltiapride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Diethylamino)ethyl]-2-hydroxy-5-(methylsulfonyl)benzamide, also known as Desmethyltiapride, is a chemical compound belonging to the class of benzamides. It is primarily used in pharmaceutical research and has shown potential in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Diethylamino)ethyl]-2-hydroxy-5-(methylsulfonyl)benzamide involves several steps. One common method includes the reaction of 2-hydroxy-5-(methylsulfonyl)benzoic acid with N,N-diethylaminoethyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(Diethylamino)ethyl]-2-hydroxy-5-(methylsulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Aplicaciones Científicas De Investigación
N-[2-(Diethylamino)ethyl]-2-hydroxy-5-(methylsulfonyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Investigated for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of N-[2-(Diethylamino)ethyl]-2-hydroxy-5-(methylsulfonyl)benzamide involves its interaction with specific molecular targets. It is believed to modulate neurotransmitter systems, particularly dopamine receptors, which may contribute to its potential therapeutic effects. The compound may also influence other signaling pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Tiapride: A related benzamide with similar pharmacological properties.
Sulpiride: Another benzamide used in the treatment of psychiatric disorders.
Amisulpride: A benzamide derivative with antipsychotic properties.
Uniqueness
N-[2-(Diethylamino)ethyl]-2-hydroxy-5-(methylsulfonyl)benzamide is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to modulate dopamine receptors and other signaling pathways sets it apart from other similar compounds .
Propiedades
Número CAS |
98517-73-8 |
|---|---|
Fórmula molecular |
C14H22N2O4S |
Peso molecular |
314.40 g/mol |
Nombre IUPAC |
N-[2-(diethylamino)ethyl]-2-hydroxy-5-methylsulfonylbenzamide |
InChI |
InChI=1S/C14H22N2O4S/c1-4-16(5-2)9-8-15-14(18)12-10-11(21(3,19)20)6-7-13(12)17/h6-7,10,17H,4-5,8-9H2,1-3H3,(H,15,18) |
Clave InChI |
SMMXTJMPESFCOQ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(2-Amino-6,9-dihydro-6-oxo-1H-purin-8-yl)thio]-N-[3-[[2-nitro-4-(trifluoromethyl)phenyl]amino]propyl]acetamide](/img/structure/B13409028.png)


![Bis[[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[(2R,3R,4R,5S,6R)-6-acetyloxy-3,4-dihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate](/img/structure/B13409040.png)
![2-(Difluoromethyl)-2-methyl-1-oxaspiro[2.2]pentane](/img/structure/B13409042.png)



![1-[4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]-2-methoxyethanone Hydrochloride](/img/structure/B13409059.png)

